![molecular formula C18H11BrClNO3 B2871517 N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide CAS No. 478043-22-0](/img/structure/B2871517.png)
N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide
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Overview
Description
N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide, also known as BAY 43-9006 or sorafenib, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.
Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The derivatives of this compound have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species. This is particularly significant in the fight against drug-resistant pathogens, where new antimicrobial agents are urgently needed .
Antiproliferative Effects
Research indicates that certain derivatives of this compound exhibit antiproliferative effects, particularly against human breast adenocarcinoma cancer cell lines (MCF7). This suggests a potential application in cancer therapy, especially in targeting estrogen receptor-positive breast cancer .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding mode of active compounds within the target receptor. This is crucial for rational drug design, allowing scientists to predict how the compound interacts with biological targets and to optimize its structure for better efficacy .
Anticancer Drug Resistance
The compound’s derivatives have been explored to combat anticancer drug resistance by cancerous cells. This research is vital for developing new molecules that can overcome the challenges posed by drug-resistant cancer cells .
Antioxidant Activity
Some studies have evaluated the compound for its antioxidant properties. Antioxidants are important in protecting cells from damage caused by free radicals, and this compound could potentially be used to develop treatments that mitigate oxidative stress-related diseases .
Drug Design and Synthesis
The compound serves as a key intermediate in the synthesis of various chemotypes, such as N-acyl-α-amino acids and 1,3-oxazoles. These chemotypes are important in the design and development of new drugs with potential antimicrobial, antibiofilm, and antioxidant activities .
Safety and Hazards
properties
IUPAC Name |
N-[6-(4-bromophenyl)-2-oxopyran-3-yl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClNO3/c19-13-5-1-11(2-6-13)16-10-9-15(18(23)24-16)21-17(22)12-3-7-14(20)8-4-12/h1-10H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNAFBNZLJDJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C(=O)O2)NC(=O)C3=CC=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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